molecular formula C16H19NO4S B2767175 Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797276-43-7

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2767175
M. Wt: 321.39
InChI Key: LRPZLNXIKGVRGK-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a complex organic compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It’s worth noting that benzofuran derivatives have received considerable attention due to their wide range of biological activities, including antifungal, antimicrobial, and antioxidant properties .


Synthesis Analysis

The synthesis of similar benzofuran derivatives has been reported in the literature. For instance, the preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones are described . The first compound, benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone, is prepared in the presence of potassium carbonate in excellent yield (94%) .


Molecular Structure Analysis

The molecular structure of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is likely to be complex due to the presence of multiple functional groups. The benzofuran ring system itself is a common structural element that appears in a large number of medicinally important compounds .


Chemical Reactions Analysis

The chemical reactivity of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by the presence of the benzofuran moiety and the azetidinyl group. The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by its molecular structure. For instance, the presence of the benzofuran moiety could contribute to its stability and reactivity .

Scientific Research Applications

Antiproliferative Effects and Reversal of Multidrug Resistance

Benzofuran derivatives exhibit significant antiproliferative activity and can reverse multidrug resistance in cancer cells. Parekh et al. (2011) synthesized a series of benzofuran-2-yl methanone derivatives and found compounds with good antiproliferative activity and multidrug resistance reversal properties, highlighting their potential in cancer therapy (Parekh et al., 2011).

Antimicrobial Activities

Jiang et al. (2011) synthesized benzofuran derivatives with aryl substituents, demonstrating notable antibacterial and antifungal activities, particularly against pathogens like Escherichia coli and Staphylococcus aureus (Jiang et al., 2011). Similarly, Rashmi et al. (2014) reported on benzofuran-2-yl(phenyl)methanone derivatives with significant antimicrobial activities, especially against bacterial strains, and also exhibited antioxidant properties (Rashmi et al., 2014).

Radical Scavenging and Amylase Inhibition

Ali et al. (2020) synthesized a range of benzofuran-2-yl(phenyl)methanones and evaluated them for α-amylase inhibitory and radical scavenging activities, demonstrating their potential in managing diabetes and oxidative stress (Ali et al., 2020).

Probes for β-Amyloid Plaques

Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as potential probes for β-amyloid plaques, common in Alzheimer's disease. Some compounds showed high affinity for Aβ(1-42) aggregates, indicating their utility in Alzheimer's research (Cui et al., 2011).

Potential Peroxisome Proliferators

Butler et al. (1990) studied the effects of a benzofurane derivative on hepatic peroxisome proliferation, indicating its role in cellular processes and potential therapeutic applications (Butler et al., 1990).

Future Directions

The future research directions for “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” could include further exploration of its biological activities and potential applications in medicinal chemistry . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11(2)10-22(19,20)13-8-17(9-13)16(18)15-7-12-5-3-4-6-14(12)21-15/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPZLNXIKGVRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

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